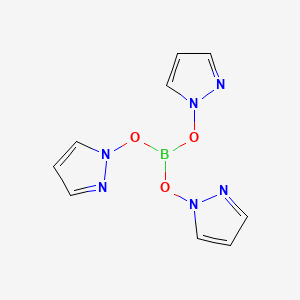

Tri(1H-pyrazole-1-yl) borate

Description

Historical Development and Genesis of Scorpionate Ligands

The story of poly(pyrazolyl)borate ligands begins in the mid-1960s with the pioneering work of Ukrainian-born chemist Swiatoslaw Trofimenko at DuPont. wikipedia.org In 1966, Trofimenko reported the synthesis of a new class of tripodal, tridentate ligands, which he aptly named "scorpionates." wikipedia.org The name stems from the ligand's coordination mode, which resembles a scorpion grasping a metal ion with its two pincer-like pyrazole (B372694) rings, while the third pyrazole ring arches over to "sting" the metal center. wikipedia.org This discovery opened up what Trofimenko himself described as "a new and fertile field of remarkable scope." wikipedia.org

The initial work focused on the synthesis of homoscorpionates, where three identical pyrazolyl groups are attached to a central boron atom. wikipedia.org The synthesis is typically achieved by reacting a pyrazole with an alkali-metal borohydride (B1222165), such as potassium borohydride, which results in the sequential substitution of the hydride ions on the boron with pyrazolyl groups. acs.org

Seminal Contributions of Tri(1H-pyrazole-1-yl) Borate (B1201080) (Tp Ligands) to Inorganic and Organometallic Chemistry

The hydrotris(pyrazolyl)borate anion, commonly abbreviated as the Tp ligand, quickly became the most prominent member of the scorpionate family. Its impact on inorganic and organometallic chemistry has been extensive and multifaceted. A key aspect of the Tp ligand's utility is its isolobal analogy to the cyclopentadienyl (B1206354) (Cp) anion, another ubiquitous ligand in organometallic chemistry. wikipedia.org This analogy has allowed chemists to draw parallels and explore new frontiers in the chemistry of half-sandwich and sandwich compounds.

The versatility of Tp ligands is evident in their wide-ranging applications:

Catalysis: Tp-ligated metal complexes have shown significant catalytic activity in various organic transformations. For instance, Tp-ruthenium complexes have been utilized in the ring-opening metathesis polymerization (ROMP) of cycloolefins. etsu.edu Furthermore, rhodium complexes bearing Tp ligands have been instrumental in the activation of C-H bonds in alkanes and arenes. etsu.edu

Bioinorganic Chemistry: The facial coordination of the three nitrogen donors in the Tp ligand provides an excellent mimic for the coordination environment of three histidine residues found in the active sites of many metalloenzymes. acs.org This has made Tp ligands invaluable tools for developing structural and functional models of enzyme active sites, such as those of cysteine dioxygenase and acetyl acetone (B3395972) dioxygenase. acs.org

Coordination Chemistry: The steric and electronic properties of Tp ligands can be readily tuned by introducing substituents on the pyrazole rings. This has enabled the synthesis of a vast number of coordination complexes with diverse metals from across the periodic table, including lanthanides and actinides. researchgate.net The introduction of bulky substituents at the 3-position of the pyrazole rings led to the development of "second-generation" scorpionates, which can stabilize low-coordinate metal centers. nih.gov

Fundamental Ligand Architecture and Nomenclature of Tri(1H-pyrazole-1-yl) Borate

The fundamental architecture of the this compound ligand, [HB(pz)₃]⁻, consists of a central boron atom tetrahedrally bonded to a hydride and three nitrogen atoms from three pyrazole rings. The three pyrazole rings are oriented in a tripodal fashion, allowing them to coordinate to a metal center in a facial (fac) manner. wikipedia.org This coordination mode is a defining characteristic of scorpionate ligands.

The nomenclature for this class of ligands is systematic, with "Tp" serving as the base abbreviation for the parent hydrotris(pyrazolyl)borate ligand. etsu.edu Substituents on the pyrazole rings are indicated with superscripts. For example, if a substituent 'R' is at the 3-position of the pyrazole ring, the ligand is denoted as TpR. etsu.edu If substituents are present at both the 3 and 5 positions, they are both included in the superscript, separated by a comma. etsu.edu

Properties

Molecular Formula |

C9H9BN6O3 |

|---|---|

Molecular Weight |

260.02 g/mol |

IUPAC Name |

tripyrazol-1-yl borate |

InChI |

InChI=1S/C9H9BN6O3/c1-4-11-14(7-1)17-10(18-15-8-2-5-12-15)19-16-9-3-6-13-16/h1-9H |

InChI Key |

SWUFZSQHKFLQTM-UHFFFAOYSA-N |

Canonical SMILES |

B(ON1C=CC=N1)(ON2C=CC=N2)ON3C=CC=N3 |

Synonyms |

tris(pyrazolyl)borate |

Origin of Product |

United States |

Synthetic Methodologies for Tri 1h Pyrazole 1 Yl Borate and Its Derivatives

Conventional Synthetic Approaches (e.g., Trofimenko Method via Borohydride (B1222165) Reaction with Pyrazole)

The archetypal synthesis of hydrotris(pyrazolyl)borates, including the parent Tri(1H-pyrazole-1-yl) borate (B1201080), was pioneered by Trofimenko. wikipedia.org This conventional method involves the direct reaction of an alkali metal borohydride, such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄), with an excess of pyrazole (B372694). wikipedia.orgetsu.edu The reaction is typically carried out under reflux conditions, and hydrogen gas is evolved as the borohydride is sequentially substituted with pyrazolyl groups, forming intermediate species like pyrazolylborate and bis(pyrazolyl)borate before yielding the desired tris(pyrazolyl)borate. wikipedia.org

The general reaction scheme can be represented as follows: MBH₄ + 3(pz)H → M[HB(pz)₃] + 3H₂ (where M = Na, K; pzH = pyrazole)

This method is widely used due to its simplicity and the ready availability of the starting materials. wikipedia.orgetsu.edu The reaction can be performed neat (solvent-free at elevated temperatures) or in the presence of a high-boiling solvent. core.ac.uk The resulting alkali metal salt of the Tp ligand is often converted to the thallium(I) salt by metathesis with a thallium(I) salt, as the thallium complexes are often more convenient for subsequent reactions with metal halides. rsc.org

| Borohydride Salt | Pyrazole | Conditions | Product | Reference |

|---|---|---|---|---|

| KBH₄ | Pyrazole | Neat, 180°C | K[HB(pz)₃] | etsu.edu |

| NaBH₄ | Pyrazole | Reflux | Na[HB(pz)₃] | wikipedia.org |

| KBH₄ | 3,5-dimethylpyrazole (B48361) | Neat, 200-220°C | K[HB(3,5-Me₂pz)₃] | rsc.org |

Advanced and Modified Synthetic Routes

While the traditional Trofimenko method is effective, the harsh reaction conditions, such as high temperatures and the use of excess pyrazole, can be problematic for sensitive substrates. This has spurred the development of more advanced and modified synthetic routes that offer milder conditions, improved yields, and broader applicability.

Synthesis under Mild Conditions (e.g., Room Temperature)

Recent advancements have focused on developing synthetic methodologies that proceed under milder conditions, often at room temperature. One such approach involves the use of a highly reactive boron source like a dichloroborane dimethylsulfide complex (BHCl₂·SMe₂) in the presence of a base. nih.gov This method avoids the high temperatures required in the conventional synthesis and allows for the preparation of poly(pyrazolyl)borate ligands in good to excellent yields with stoichiometric amounts of reagents. nih.gov The reaction proceeds smoothly between an in situ formed sodium pyrazolide and the boron source. nih.gov

Lewis acid catalysis has also been shown to facilitate the synthesis of poly(pyrazolyl)borates under mild conditions. acs.org For instance, the reaction of Li[MeBH₃] with pyrazoles at room temperature is significantly accelerated in the presence of a catalytic amount of MeB(OⁱPr)₂. acs.org This catalytic approach enhances the reaction rate by decreasing the pKa of the pyrazole through coordination to the Lewis acid, thereby promoting the protonolysis of the B-H bond. acs.org

Synthesis Utilizing Boron Halides or Other Boron Reagents

The use of boron halides and other boron reagents offers an alternative to borohydrides for the synthesis of Tp ligands. Aryldihaloboranes have been employed for the preparation of aryltris(pyrazolyl)borates, although this method can be limited by lower yields and the reduced stability of the resulting ligands due to the lability of the B-N bonds. nih.gov A more successful approach utilizes chloroborane (B76620) dimethylsulfide complexes (BH₂Cl·SMe₂) for the synthesis of bis(pyrazolyl)borate ligands under optimized, mild conditions. nih.gov

A noteworthy development is the use of a dichloroborane dimethylsulfide complex (BHCl₂·SMe₂) as a highly reactive boron source. nih.gov This reagent, in combination with a base to form the pyrazolide in situ, allows for the synthesis of a wide range of tris(pyrazolyl)borate ligands, including those with sensitive functional groups like aldehydes, in good to excellent yields under mild conditions. nih.gov

Phase Transfer Catalysis in Ligand Synthesis

Phase transfer catalysis has emerged as a powerful technique for the synthesis of tris(pyrazolyl)methanes, a carbon-centered analogue of Tp ligands, and has also been applied to the synthesis of Tp derivatives. mdpi.com This method typically involves the use of a phase transfer catalyst, such as tetrabutylammonium (B224687) (TBA) bisulfate, in a biphasic system (e.g., water/toluene). core.ac.ukmdpi.com The catalyst facilitates the transfer of the pyrazolide anion from the aqueous phase to the organic phase, where it reacts with the boron source. While this strategy can be effective, a notable drawback can be the long reaction times required. mdpi.com

Synthesis of Substituted and Functionalized this compound Ligands

A significant area of research within scorpionate chemistry is the synthesis of substituted and functionalized Tp ligands. By introducing various groups onto the pyrazole rings, the steric and electronic properties of the ligand can be precisely tuned, which in turn influences the properties of the resulting metal complexes. etsu.edu

Introduction of Steric Bulk on Pyrazolyl Rings

The introduction of sterically demanding substituents on the pyrazole rings, typically at the 3- and 5-positions, is a common strategy to create bulky Tp ligands. wikipedia.orgnih.gov These bulky ligands are valuable for creating coordinatively unsaturated metal centers, which can be crucial for catalytic applications. wikipedia.orgmdpi.com

The synthesis of these sterically hindered ligands often follows the conventional Trofimenko method, using substituted pyrazoles such as 3,5-dimethylpyrazole or 3-tert-butylpyrazole. wikipedia.orgnih.gov However, the synthesis of highly encumbered ligands can be challenging. A recently developed method utilizing a dichloroborane dimethylsulfide complex has proven effective for preparing Tp ligands with bulky substituents, such as a tert-butyl group at the 3-position and a bromine atom at the 4-position, in excellent yields. nih.gov The synthesis of a Tp ligand bearing the bulky 3-mesityl substituent has also been reported. acs.org

| Pyrazole | Boron Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-dimethylpyrazole | KBH₄ | Neat, >200°C | K[HB(3,5-Me₂pz)₃] | - | wikipedia.org |

| 3-tert-butylpyrazole | BHCl₂·SMe₂ / NaH | THF, rt | Na[HB(3-tBupz)₃] | - | nih.gov |

| 3-tert-butyl-4-bromopyrazole | BHCl₂·SMe₂ / NaH | THF, rt | Tl[HB(3-tBu-4-Br-pz)₃] | 90% | nih.gov |

| 3-mesitylpyrazole | Li[MeBH₃] / MeB(OⁱPr)₂ (cat.) | THF, 60°C, 2 days | Li[MeB(3-Ms-pz)₃] | 75% | acs.org |

Incorporation of Electron-Donating or Electron-Withdrawing Groups

The versatility of this compound (Tp) ligands, often called "scorpionates," lies in the ability to modify their steric and electronic properties by introducing substituents onto the pyrazole rings. This fine-tuning is crucial for tailoring the ligand's coordination behavior and the reactivity of the resulting metal complexes. nih.govnih.gov The incorporation of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the 3, 4, or 5-positions of the pyrazole ring significantly alters the electronic environment of the metal center. etsu.edu

Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as alkyl groups (e.g., methyl, isopropyl), generally increases the electron density at the nitrogen donor atoms. This enhances the ligand's donor capacity, making it a stronger Lewis base. The most common method for synthesizing these derivatives involves the direct reaction of an alkali metal borohydride (like KBH₄ or NaBH₄) with a substituted pyrazole. jcsp.org.pk For instance, the widely used hydrotris(3,5-dimethylpyrazol-1-yl)borate (Tp*) is synthesized from 3,5-dimethylpyrazole and potassium borohydride. jcsp.org.pk The steric bulk of these groups, particularly at the 3-position, also provides effective shielding for the coordinated metal ion, which can prevent dimerization and stabilize monomeric species. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, attaching electron-withdrawing groups decreases the electron-donating ability of the ligand. This can be desirable for stabilizing metal centers in lower oxidation states or for creating more electrophilic metal sites in catalytic applications. acs.org Common EWGs used in Tp ligand synthesis include trifluoromethyl (CF₃), cyano (CN), and halo (e.g., Br, Cl) groups.

The synthesis of Tp ligands with EWGs can be more challenging. However, methodologies have been developed to accommodate these functional groups.

Fluorinated Ligands: Polyfluorinated Tp ligands, such as [HB(3,5-(CF₃)₂Pz)₃]⁻ and [HB(3-(CF₃)Pz)₃]⁻, are synthesized in high yield from the reaction of the corresponding fluorinated pyrazole with sodium borohydride (NaBH₄). acs.org The resulting metal complexes are highly electrophilic. acs.org

Cyano-Substituted Ligands: The synthesis of cyano-substituted scorpionates, like potassium tris(4-cyano-3,5-diphenylpyrazolyl)borate (KTpPh₂,₄CN), has been achieved by reacting 4-cyano-3,5-diphenylpyrazole with potassium borohydride at high temperatures (around 240 °C) in the absence of a solvent. etsu.edu The cyano group's ability to coordinate a second metal center opens possibilities for creating coordination polymers. etsu.edu

General Mild Synthesis: A more recent and versatile method allows for the synthesis of Tp ligands with sensitive functional groups under mild conditions. This involves the reaction of an in situ formed sodium pyrazolide with a highly reactive boron source like dichloroborane dimethylsulfide complex (BHCl₂·SMe₂). nih.gov This approach has successfully produced Tp derivatives bearing aldehyde and nitro groups, which were previously difficult to access. nih.gov For example, the reaction of the sodium salt of a pyrazole bearing a 4-aldehyde group or a 4-nitro group proceeds smoothly at room temperature to yield the desired functionalized Tp ligand in good yield. nih.gov

The impact of these substituents is evident in the spectroscopic and structural properties of the ligands and their metal complexes.

Table 1: Examples of Substituted this compound Ligands

Synthesis of Oligotopic this compound Ligands (Di- and Tritopic Systems)

To construct multinuclear metal complexes, coordination polymers, or metallo-macrocycles, multiple Tp units can be covalently linked together to form oligotopic ligands. acs.org These systems typically feature two (ditopic) or three (tritopic) Tp moieties connected by an organic spacer, such as a phenylene bridge. The spatial arrangement of the Tp units is determined by the geometry of the linker (e.g., meta- or para-phenylene).

The synthesis of these complex ligands generally involves the reaction of a di- or trilithiated aryl species with a pyrazolylborane derivative. A key development in this area is the synthesis of phenylene-bridged di- and tritopic tris(pyrazol-1-yl)borate ligands. acs.org

For example, the ditopic ligands Li₂[m-C₆H₄(Bpz₃)₂] and Li₂[p-C₆H₄(Bpz₃)₂] are synthesized from the reaction of the corresponding di-lithiated benzene (B151609) with Bpz₃ (tris(pyrazol-1-yl)borane). acs.org These ligands are more stable than their bis(pyrazol-1-yl)borate counterparts. While ditopic bis(pyrazolyl)borate ligands often lead to ligand degradation when reacted with metal precursors like [Mn(CO)₅Br], the corresponding tris(pyrazolyl)borate systems cleanly form the desired dinuclear metal complexes in high yields. acs.org This enhanced stability is attributed to the facial, tridentate coordination of the Tp unit, which provides a more robust binding pocket for the metal ion. acs.org

The synthesis can be extended to create tritopic systems. The first tritopic tris(pyrazol-1-yl)borate ligand, Li₃[1,3,5-C₆H₃(Bpz₃)₃], was synthesized using a similar strategy starting from 1,3,5-tribromobenzene. acs.org This ligand serves as a building block for generating two-dimensional transition metal assemblies, readily reacting with [Mn(CO)₅Br] to form a trinuclear Mn(CO)₃ complex. acs.org

The successful synthesis of these oligotopic ligands is confirmed by spectroscopic methods. For instance, the ¹¹B NMR spectra for these ligands show signals characteristic of four-coordinate boron atoms, confirming the formation of the borate anion. acs.org

Table 2: Examples of Oligotopic this compound Ligands

Structural and Electronic Modifications of Tri 1h Pyrazole 1 Yl Borate Ligands

Modulating Steric and Electronic Properties via Pyrazolyl Ring Functionalization

The functionalization of the pyrazolyl rings at the 3, 4, and 5-positions is a primary strategy for modifying the steric and electronic properties of Tp ligands. etsu.eduresearchgate.net Introducing substituents at these positions can significantly impact the ligand's coordination behavior and the reactivity of the corresponding metal complex.

Steric Effects:

Bulky substituents at the 3-position of the pyrazole (B372694) ring can create a sterically hindered environment around the metal center. etsu.edu This steric bulk can influence the coordination number of the metal, favor specific geometries, and shield the metal from reacting with other molecules. nih.gov For instance, the use of tert-butyl groups at the 3-position can lead to low-coordination metal complexes. etsu.edu The introduction of isopropyl groups (Tp^iPr) also provides significant steric protection. nih.gov

Electronic Effects:

The electronic properties of the Tp ligand can be systematically altered by introducing electron-donating or electron-withdrawing groups onto the pyrazolyl rings. Electron-withdrawing groups, such as cyano (-CN) or trifluoromethyl (-CF3), decrease the electron density at the coordinating nitrogen atoms, making the ligand a weaker donor. nih.govetsu.edu Conversely, electron-donating groups, like methyl (-CH3) or other alkyl groups, increase the electron-donating ability of the ligand. etsu.edu These electronic modifications have a direct impact on the redox potentials and reactivity of the metal center. etsu.edu For example, research on iron(II) complexes has shown that bulky and electron-withdrawing substituents can affect Fe-N bond lengths and the spin state of the complex. etsu.edu

A practical method for synthesizing functionalized Tp ligands involves a C-F activation strategy, which allows for the introduction of various groups onto the pyrazole ring under relatively mild conditions. mdpi.com Another common synthetic route is the reaction of a potassium borohydride (B1222165) with an excess of a substituted pyrazole at elevated temperatures. etsu.edursc.org

Interactive Data Table: Impact of Pyrazolyl Ring Functionalization

| Substituent Position | Substituent Type | Effect on Ligand Properties | Example Substituent |

| 3-position | Bulky Alkyl | Increased steric hindrance, favors lower coordination numbers | tert-butyl, isopropyl etsu.edunih.gov |

| 3-position | Aryl | Moderate steric bulk, potential for π-stacking interactions | Phenyl etsu.edu |

| 4-position | Electron-withdrawing | Decreased electron density, weaker donor | Cyano (-CN) etsu.edu |

| 5-position | Alkyl | Increased electron donation, moderate steric effect | Methyl (-CH3) mdpi.com |

Design Principles for Ligand Reactivity Modulation

The design of Tp ligands for specific applications hinges on the careful selection of substituents to modulate the reactivity of the metal center. The ability to fine-tune both steric and electronic parameters provides a powerful tool for controlling catalytic activity, modeling enzyme active sites, and developing new materials. etsu.edueiu.edu

Key design principles include:

Steric Shielding: To enhance the stability of reactive metal complexes, particularly those with intermediate oxidation states, bulky substituents are introduced at the 3-position of the pyrazolyl rings. nih.gov This steric protection can prevent undesirable dimerization or other deactivation pathways. nih.gov

Electronic Tuning: The reactivity of a metal center can be precisely controlled by adjusting the electron-donating or -withdrawing nature of the ligand. For C-H bond activation, for instance, a more electron-rich metal center is often desirable, which can be achieved by using Tp ligands with electron-donating substituents. mdpi.com Conversely, for oxidative reactions, a more electron-deficient metal center, supported by a ligand with electron-withdrawing groups, may be preferred. acs.org

Functional Group Incorporation: The introduction of specific functional groups onto the pyrazolyl rings can impart new reactivity or properties. For example, incorporating a cyano group allows for the formation of coordination polymers through cross-linking with other metal centers. etsu.edu

Interactive Data Table: Design Principles for Reactivity Modulation

| Design Principle | Strategy | Desired Outcome | Application Example |

| Enhanced Stability | Introduce bulky substituents at the 3-position | Prevent dimerization and deactivation | Stabilization of Mo(IV) complexes nih.gov |

| C-H Bond Activation | Use ligands with electron-donating groups | Increase electron density at the metal center | Rhodium-catalyzed C-H activation mdpi.com |

| Catalytic Oxidation | Employ ligands with electron-withdrawing groups | Create a more electron-deficient metal center | Photo-oxidation reactions with Fe(III) complexes acs.org |

| Supramolecular Assembly | Incorporate functional groups capable of bridging | Formation of coordination polymers | Cyano-functionalized copper polymers etsu.edu |

Chelate Effects and Macrocyclic Architectures with Tri(1H-pyrazole-1-yl) Borate (B1201080) Scaffolds

The tridentate coordination of the Tp ligand to a metal center results in the formation of two stable five-membered chelate rings, a phenomenon known as the chelate effect. This contributes significantly to the high stability of Tp-metal complexes. cam.ac.uk Beyond simple monometallic complexes, Tp-based scaffolds can be utilized to construct more complex architectures, including macrocycles and ditopic or tritopic ligand systems.

Ditopic ligands, which possess two separate Tp units connected by a linker, can coordinate to two different metal centers, leading to the formation of dinuclear complexes or coordination polymers. The nature of the linker—its length, rigidity, and electronic properties—plays a crucial role in determining the final structure and the distance and communication between the metal centers. For example, phenylene-bridged bis(tris(pyrazol-1-yl)borate) ligands have been synthesized and used to create dinuclear manganese carbonyl complexes. acs.org

The reaction of ditopic bis(pyrazol-1-yl)borate ligands with metal precursors can sometimes lead to unexpected macrocyclic structures through ligand degradation and rearrangement. acs.org For instance, the reaction of a phenylene-bridged bis(pyrazol-1-yl)borate with [Mn(CO)5Br] resulted in the formation of a pyrazabole-bridged macrocyclic dimer. acs.org This highlights the complex interplay between ligand design, metal precursor, and reaction conditions in the self-assembly of these systems.

The construction of these larger architectures is driven by the strong and predictable coordination of the Tp units, combined with other factors such as π-π stacking interactions between the pyrazolyl or linker aromatic rings. acs.org These supramolecular assemblies have potential applications in areas such as catalysis, molecular recognition, and materials science.

Coordination Chemistry of Tri 1h Pyrazole 1 Yl Borate Complexes

General Principles of Metal Binding and Coordination Modes

The coordination of the tris(pyrazolyl)borate ligand to a metal center is characterized by its adaptability, which gives rise to several distinct binding modes. These variations are often influenced by the steric and electronic properties of the metal ion and any ancillary ligands present.

Characteristic Tridentate Facial (κ³-N,N',N'') Coordination

The most common and defining coordination mode of the tris(pyrazolyl)borate ligand is a tridentate facial, or κ³-N,N',N'', arrangement. jcsp.org.pkd-nb.info In this mode, the three nitrogen atoms from the pyrazole (B372694) rings bind to the metal center in a facial manner, creating a C₃ᵥ symmetric coordination environment around the metal. This "scorpionate" binding fashion provides significant steric shielding to the metal center, which can prevent unwanted side reactions such as dimerization. d-nb.info This coordination results in the formation of stable octahedral complexes with the general formula M(Tp)₂, particularly with first-row transition metals. wikipedia.org A classic example is the formation of [Fe(HB(pz)₃)₂]. sciencesconf.org The facial coordination is also observed in numerous organometallic complexes, such as [(Tp⁴ᵖʸ)Re(CO)₃], where the three pyrazolyl groups and three carbonyl ligands occupy the faces of the octahedron. rsc.org

Alternative Coordination Modes (e.g., Bidentate κ²-N,N', Hydride-Bridged κ²-N,B-H, Higher Hapticities)

While facial tridentate coordination is predominant, the Tp⁻ ligand can exhibit other binding modes, showcasing its flexibility. eiu.edu

Bidentate κ²-N,N' Coordination: In some instances, only two of the three pyrazole rings coordinate to the metal center, resulting in a bidentate κ²-N,N' fashion. eiu.edu This can be driven by the steric requirements of the metal center or the presence of other bulky ligands. For example, with certain transition metals like palladium(II) and rhodium(I), the ligand can act as a bidentate donor. etsu.edu

Hydride-Bridged κ²-N,B-H Coordination: A more unusual mode involves the participation of the B-H bond in coordination. In the κ²-N,B-H mode, one pyrazole nitrogen and the hydride from the borate (B1201080) backbone bind to the metal center. eiu.edu

Higher Hapticities: In complexes with large metal ions, such as lanthanides, the Tp⁻ ligand can exhibit higher hapticities. For instance, in a dysprosium complex, a borotropic shift can lead to a κ⁵ coordination mode where the ligand rearranges to hydrobis[3-(2-furyl)pyrazol-1-yl][5-(2-furyl)pyrazol-1-yl]borate. nih.gov An unprecedented µ₃-η¹:η¹:η¹ bridging mode has also been observed in a trinuclear silver(I) complex, where each of the three pyrazolyl donors of a single Tp⁻ ligand coordinates to a different silver ion. rsc.org

Complexes with Main Group Metals

The tris(pyrazolyl)borate ligand readily forms complexes with main group metals. researchgate.net The potassium salt, KTp, is a common starting material for the synthesis of other Tp complexes. wikipedia.org Complexes with s-block metals, such as lithium and calcium, have been studied, often to explore the dynamics of agostic interactions. sciencesconf.org Thallium(I) has been shown to form polymeric structures with pyridyl-substituted Tp ligands, such as [Tl(Tp³ᵖʸ)] and [Tl(Tp⁴ᵖʸ)], where the pendant pyridyl groups of one complex unit coordinate to the thallium center of an adjacent unit. rsc.org

| Metal | Compound | Coordination Feature |

| Potassium | K[HB(C₃N₂H₃)₃] | Starting material for Tp complexes wikipedia.org |

| Lithium | Li₂[m-C₆H₄(Bpz₃)₂] | Dinuclear complex acs.org |

| Calcium | [Ca(Tp²⁻ᶠᵘ)₂(BPh₄)] | High-coordinate complex nih.gov |

| Thallium | [Tl(Tp³ᵖʸ)] | 2D polymeric sheet via pyridyl bridging rsc.org |

| Thallium | [Tl(Tp⁴ᵖʸ)] | 1D polymeric chain via pyridyl bridging rsc.org |

Complexes with Transition Metals

The coordination chemistry of Tp⁻ with transition metals is exceptionally rich and has been extensively investigated. researchgate.netacs.org The ligand's ability to stabilize various oxidation states and coordination geometries has made it a cornerstone in organometallic and bioinorganic chemistry. jcsp.org.pk

Early Transition Metal Complexes (e.g., Ti, Zr, V, Mo, W)

Tris(pyrazolyl)borate complexes of early transition metals have been synthesized and studied for their reactivity. sciencesconf.org For example, molybdenum and tungsten form halocarbonyl complexes with Tp⁻ ligands. acs.org Molybdenum(IV) complexes of the type [TpⁱᵖʳMoO(L)] (where L is a bidentate ligand) have been synthesized and characterized, demonstrating the stabilizing effect of the bulky Tp ligand. nih.gov Vanadium(IV) complexes with Tp ligands have also been prepared. nih.gov The synthesis of dinuclear and trinuclear manganese carbonyl complexes, such as [1,3,5-C₆H₃(Bpz₃Mn(CO)₃)₃], highlights the use of polytopic Tp ligands to create multinuclear assemblies. acs.org

| Metal | Compound Example | Key Feature |

| Vanadium | V(IV) complexes with Tp | Studied for biological activity nih.gov |

| Molybdenum | [TpMo(CO)₃]⁻ | Formed from Mo(CO)₆ wikipedia.org |

| Molybdenum | [TpⁱᵖʳMoO(L)] | Stabilized Mo(IV) state nih.gov |

| Tungsten | Halocarbonyltungsten(II) complexes | Contains tripodal Tp ligands acs.org |

| Manganese | [1,3,5-C₆H₃(Bpz₃Mn(CO)₃)₃] | Trinuclear complex from a tritopic ligand acs.org |

Late Transition Metal Complexes (e.g., Fe, Co, Ni, Ru, Rh, Pd)

The chemistry of Tp⁻ with late transition metals is particularly well-developed. Iron complexes are known in both high-spin and low-spin states. For instance, [Fe(HB(pz)₃)₂] is a classic example of a spin-crossover complex. sciencesconf.org The complex [Tpᵖʰ²]Fe(BH₄) features a facially coordinated borohydride (B1222165) ligand. caltech.edu Cobalt(II) and Nickel(II) form complexes with the general formula M(Tp)₂, and substituted Tp ligands have been used to create tetrahedral and trigonal-bipyramidal nickel(II) complexes for ethylene (B1197577) polymerization catalysis. researchgate.net

Ruthenium(II) complexes containing the Tp⁻ ligand have been explored for their cytotoxic activity. nih.gov Rhodium complexes like TpRh(CO)₂ (where Tp is hydrotris(3,5-dimethylpyrazolyl)borate) are known to activate C-H bonds. etsu.edu Palladium(II) complexes with substituted Tp ligands have also been synthesized and tested in ethylene polymerization. researchgate.net Silver(I) forms a variety of complexes, including phosphine (B1218219) adducts like [Ag(Tp)(PPh₃)], which exhibit a distorted tetrahedral geometry. acs.orgacs.org

| Metal | Compound Example | Key Feature |

| Iron | [Fe(HB(pz)₃)₂] | Spin-crossover complex sciencesconf.org |

| Iron | [Fe(Tp)Cl₂] | Synthesized from FeCl₃·6H₂O and AgTp jcsp.org.pk |

| Cobalt | [Co(Tp)Cl₂] | Synthesized from CoCl₂·6H₂O and AgTp jcsp.org.pk |

| Nickel | [Ni(Tp³ᵖʸ)₂] | Monomeric octahedral complex rsc.org |

| Nickel | [k³N,N′,N″-Tpᵗ⁻ᴮᵘ,ᴹᵉNiCl] | Tetrahedral complex for catalysis researchgate.net |

| Ruthenium | [Ru(II)Tp complexes] | Investigated for cytotoxic activity nih.gov |

| Rhodium | [Tp*Rh(CO)₂] | C-H bond activation etsu.edu |

| Palladium | [Pd(II)Tp complexes] | Used in ethylene polymerization researchgate.net |

| Silver | [Ag(Tp)(PPh₃)] | Distorted tetrahedral geometry acs.orgacs.org |

Coinage Metal Complexes (e.g., Cu, Ag, Au)

The coordination chemistry of tri(1H-pyrazole-1-yl)borate, often abbreviated as Tp⁻, with coinage metals (Copper, Silver, and Gold) has been a subject of extensive research. researchgate.netresearchgate.net These complexes are of significant interest due to their structural diversity and applications in catalysis. researchgate.netresearchgate.net The Tp⁻ ligand and its substituted derivatives are known for their ability to stabilize various oxidation states of the coinage metals and to form complexes with unique geometries.

The steric and electronic properties of the Tp⁻ ligand can be fine-tuned by introducing substituents on the pyrazole rings. rsc.org For instance, fluorinated tris(pyrazolyl)borate ligands, such as [HB(3,5-(CF₃)₂Pz)₃]⁻, have been instrumental in the isolation and study of rare complexes like gold(I)-carbonyl and silver(I)-acetylene. rsc.org The electron-withdrawing effects of the trifluoromethyl groups influence the electronic properties of the copper(I) center in [TpCF₃,RCu(C₂H₄)] complexes, making them air-stable. rsc.org

Copper(I) complexes of tris(pyrazolyl)borate are particularly well-studied. They often adopt a pseudo-tetrahedral coordination geometry with the Tp⁻ ligand coordinating in a facial manner. rsc.org These complexes have been utilized in various catalytic reactions, including carbene insertion into N-H bonds. researchgate.net The stability and reactivity of these copper complexes can be modulated by the substituents on the pyrazole rings of the Tp⁻ ligand. rsc.org

Silver(I) complexes with Tp⁻ ligands have also been synthesized and characterized. jcsp.org.pk For example, complexes with the general formula [AgTp] and [AgTp] (where Tp is tris(3,5-dimethyl-1-pyrazolyl)borohydride) have been reported. researchgate.net The chemistry of silver(I) with tris(pyrazolyl)borate ligands is somewhat less developed compared to copper, which is attributed to the inherent instability of complexes containing an oxidizing Ag(I) ion and a reducing borohydride ligand. jcsp.org.pk

Gold complexes supported by Tp⁻ ligands are also known. The use of sterically demanding and electronically modified Tp⁻ ligands has enabled the isolation of unique gold species. rsc.org

Table 1: Selected Coinage Metal Complexes with Tri(1H-pyrazole-1-yl)borate Ligands

| Complex | Metal | Ligand | Key Features |

| [HB(3,5-(CF₃)₂Pz)₃]Cu | Cu | [HB(3,5-(CF₃)₂Pz)₃]⁻ | High affinity for ethylene. rsc.org |

| [HB(3,5-(CF₃)₂Pz)₃]Ag | Ag | [HB(3,5-(CF₃)₂Pz)₃]⁻ | Enables catalytic carbene insertion. rsc.org |

| [TpCF₃,RCu(C₂H₄)] | Cu | [TpCF₃,R]⁻ | Air-stable ethylene complexes. rsc.org |

| [AgTp] | Ag | Tp⁻ | Studied for potential redox applications. researchgate.net |

Complexes with Lanthanides and Actinides

Tris(pyrazolyl)borate ligands have been successfully employed in the coordination chemistry of lanthanides and actinides. researchgate.netresearchgate.net These complexes are of interest for their unique structural, magnetic, and luminescent properties. nih.gov The versatile nature of the Tp⁻ ligand allows for the formation of stable complexes with these large f-block elements. rsc.org

Homoleptic tris(pyrazolyl)borate lanthanide complexes with the general formula [Ln(Tp)₃] have been synthesized and structurally characterized. nih.gov The coordination number of the lanthanide ion in these complexes can be either eight or nine, depending on the ionic radius of the metal. nih.gov These complexes often exhibit bright, metal-centered luminescence due to the "antenna effect," where the organic ligand absorbs light and transfers the energy to the lanthanide ion. nih.govresearchgate.net For example, the europium(III) complex, Eu(Tp)₃, shows intense red emission. researchgate.net

Heteroleptic complexes containing Tp⁻ ligands and other ancillary ligands have also been prepared. preprints.org For instance, complexes of the type [Ln(Tp)₂(N'')] have been used as precursors for the synthesis of heterobimetallic lanthanide-aluminum hydride complexes. chemrxiv.org The steric bulk of the Tp⁻ ligand provides stability to the resulting complexes. chemrxiv.org

In actinide chemistry, Tp⁻ ligands have been used to stabilize various oxidation states and to explore the electronic structure of these elements. rsc.org The ability to tune the steric and electronic properties of the Tp⁻ ligand is crucial for controlling the reactivity and properties of the resulting actinide complexes. rsc.org

Table 2: Examples of Lanthanide and Actinide Complexes with Tri(1H-pyrazole-1-yl)borate Ligands

| Complex | Metal | Ligand | Key Properties/Applications |

| [Ln(Tp)₃] | Ln (e.g., Eu, Tb) | Tp⁻ | Luminescent materials, antenna effect. nih.govresearchgate.net |

| [Ln(Tp)₂(N'')] | Ln (e.g., Y, Sm, Dy, Yb) | Tp⁻ | Precursors for heterobimetallic hydrides. chemrxiv.org |

| [Dy(TpMe₂)₂]I | Dy | TpMe₂⁻ | Single-Molecule Magnet behavior. preprints.org |

| U(III) complexes | U | Tp⁻ | Study of electronic structure and magnetic properties. rsc.org |

Impact of Ligand Sterics and Electronics on Metal Center Properties and Reactivity

The steric and electronic properties of the tri(1H-pyrazole-1-yl)borate ligand have a profound impact on the properties and reactivity of the coordinated metal center. researchgate.netrsc.org By modifying the substituents on the pyrazole rings or the boron atom, it is possible to systematically tune the ligand's characteristics, thereby influencing the coordination geometry, bond lengths, oxidation states, and catalytic activity of the metal complex. rsc.orgetsu.edu

The steric bulk of the substituents on the pyrazole rings of the Tp⁻ ligand directly affects the metal-ligand bond lengths and angles. etsu.edunih.gov For instance, in a series of molybdenum(IV) complexes, the Mo-N bond lengths are influenced by the nature of the bidentate ligand, with the longest Mo-N12 bond observed in the complex with an O,O-chelate, a consequence of the trans influence of the oxo ligand. nih.gov The introduction of bulky substituents at the 3-position of the pyrazole rings can lead to increased steric crowding around the metal center, which can result in longer metal-nitrogen bonds. acs.org

The electronic nature of the substituents also plays a role. Electron-withdrawing groups, such as trifluoromethyl groups, can affect the donor strength of the pyrazole nitrogen atoms, which in turn can influence the metal-ligand bond distances. rsc.org

Table 3: Influence of Ligand on Mo-N Bond Lengths in TpⁱᵖʳMoO(L) Complexes

| Complex | Bidentate Ligand (L) | Mo-N12 Bond Length (Å) | Mo-N (other) Bond Lengths (Å) |

| 1 | O,O-chelate | 2.4617 | 2.1580–2.1953 |

| 6 | N,N-chelate | 2.3890 | 2.1580–2.1953 |

Data from reference nih.gov

The electronic properties of the Tp⁻ ligand have a significant effect on the stabilization of different metal oxidation states, the spin state of the metal ion, and the redox potentials of the complex. etsu.edunih.gov The introduction of electron-donating or electron-withdrawing substituents on the pyrazole rings can modulate the electron density at the metal center. rsc.org

For example, in a series of molybdenum(IV) complexes, the oxidation potential for the Mo(IV) to Mo(V) transition was found to be influenced by the nature of the coordinated bidentate ligand, which in turn is influenced by the electronic environment created by the Tpⁱᵖʳ ligand. nih.gov Similarly, in iron(II) complexes, the use of bulky substituents on the poly(pyrazolyl)borate ligand has been shown to affect the spin state and redox potential of the iron center. etsu.edu The more electron-donating tris(pyridyl)borate ligands, in comparison to tris(pyrazolyl)borates, can lead to a pseudo-reversible Ni(II)/Ni(I) redox wave, indicating a more robust complex upon reduction. rsc.org

Table 4: Effect of Substituents on Electronic Properties of Tp-Coordinated Iron(II) Complexes

| Ligand | Fe-N Bond Lengths (Å) | Spin State | Redox Potential (V vs. Fc/Fc⁺) |

| Tp | ~2.18 | High Spin | +0.45 |

| Tp* | ~2.23 | High Spin | +0.25 |

| Tpᵗᵇ | ~2.28 | High Spin | +0.15 |

Illustrative data based on trends discussed in reference etsu.edu

Influence on Metal-Ligand Bond Lengths and Angles

Reactivity and Transformation of Metal-Bound Tri(1H-pyrazole-1-yl) Borate Ligands

While tri(1H-pyrazole-1-yl)borate ligands are generally considered robust, they can undergo transformations under certain reaction conditions. nih.gov These reactions can involve the cleavage of the B-N bonds, leading to the formation of new pyrazole- or pyrazolate-containing species. researchgate.net

For example, the reaction of certain ditopic phenylene-bridged bis(pyrazol-1-yl)borate ligands with [Mn(CO)₅Br] resulted in ligand degradation through B-N bond cleavage. acs.org The stability of the B-N bond can be influenced by the substituents on the boron atom and the pyrazole rings. Bulky substituents at the boron atom may not necessarily provide kinetic stabilization but could instead promote the liberation of pyrazole to relieve steric strain. acs.org

In some cases, the pyrazole rings of the Tp⁻ ligand can participate in reactions. For instance, deprotonation of protic pyrazole complexes can lead to the formation of pyrazolate species, which can then engage in further reactivity. nih.gov While much of the research focuses on the metal-centered reactivity, the potential for transformations of the Tp⁻ ligand itself is an important consideration in the design and application of these complexes.

Catalytic Applications of Tri 1h Pyrazole 1 Yl Borate Metal Complexes

Catalysis in Polymerization Reactions

Metal complexes featuring tris(pyrazolyl)borate ligands have emerged as highly effective catalysts in the field of polymerization. mdpi.comresearchgate.net Their performance has been extensively studied in various polymerization processes, demonstrating their versatility in producing a wide array of polymeric materials. scielo.br

Olefin Polymerization

Tris(pyrazolyl)borate complexes of Group 4 and Group 10 metals are particularly active in olefin polymerization. scielo.brscielo.br Zirconium and hafnium complexes with sterically crowded tris(pyrazolyl)borate ligands, when activated with methylaluminoxane (B55162) (MAO), show extremely high activity for ethylene (B1197577) polymerization and ethylene/hexene copolymerization. acs.org For instance, the complex TpMsZrCl3 (where TpMs = HB(3-mesitylpyrazolyl)3-) with MAO activation produces ultrahigh-molecular-weight polyethylene (B3416737) and can incorporate up to 27% hexene in copolymers, displaying characteristics of single-site catalysis with narrow molecular weight distributions. acs.org

Titanium(IV) complexes with phenoxy-substituted tris(pyrazolyl)borate ligands also serve as effective catalyst precursors for ethylene polymerization in the presence of MAO. acs.org The activity of these titanium catalysts can be substantial, with the TpTiCl2(OPh) complex showing the highest catalytic activity in one study. acs.org It has been demonstrated that cationic Ti(IV) species are the active catalysts in these systems. acs.org

Nickel(II) complexes based on sterically hindered tris(pyrazolyl)borate ligands have been shown to polymerize styrene (B11656) when activated with MAO, generally displaying higher activities than analogous titanium catalysts. scielo.br These systems typically produce atactic polystyrene. scielo.br Vanadium complexes with bulky tris(pyrazolyl)borate ligands also exhibit high activities for ethylene polymerization with MAO, yielding linear polyethylene. scielo.br

| Catalyst Precursor | Co-catalyst | Monomer(s) | Key Findings | Reference(s) |

| TpMsZrCl3 | MAO | Ethylene, Ethylene/Hexene | Extremely high activity; produces ultrahigh-molecular-weight polyethylene (UHMWPE) and copolymers with up to 27% hexene. | acs.org |

| [TpZr(CH2Ph)2][B(C6F5)4] | - | Ethylene | Highly active for ethylene polymerization. | nih.gov |

| TpTiCl2(OPh) | MAO | Ethylene | Highest catalytic activity among a series of phenoxy-substituted Ti(IV) complexes. | acs.org |

| TpMsNiCl | MAO | Styrene | Active for styrene polymerization, producing atactic polystyrene with high conversion rates. | scielo.br |

| [TpMsVCl2(NtBu)] | MAO | Ethylene | High activity for ethylene polymerization, producing linear polyethylene. | scielo.br |

Table 1: Selected Tri(1H-pyrazole-1-yl) Borate (B1201080) Metal Complexes in Olefin Polymerization.

Ring-Opening Metathesis Polymerization (ROMP)

The application of tris(pyrazolyl)borate metal complexes extends to Ring-Opening Metathesis Polymerization (ROMP), a powerful method for synthesizing polymers from cyclic olefins. Ruthenium complexes are particularly notable in this area. A ruthenium benzylidene complex, Tp(PPh3)(η¹-O₂CCHPh₂)Ru=CHPh, has been identified as an active initiator for the ROMP of norbornene. caltech.edu Similarly, the complex TpRuCl(=C=CHPh)(PPh₃) has been used as a catalyst precursor for the ROMP of norbornene. sioc-journal.cn The combination of tris(pyrazolyl)borate ligands with metals like ruthenium can also be used in combination with other reagents, such as AlCl₃, to catalyze the ROMP of monomers like cyclooctene. etsu.edu The development of polymer-supported catalysts, where the ligand is attached to a polymer backbone via ROMP, offers pathways to new functional materials. rsc.org

| Catalyst/Precursor | Monomer | Key Findings | Reference(s) |

| Tp(PPh3)(η¹-O₂CCHPh₂)Ru=CHPh | Norbornene | Active initiator for ROMP. | caltech.edu |

| TpRuCl(=C=CHPh)(PPh₃) | Norbornene | Acts as a catalyst precursor for ROMP. | sioc-journal.cn |

| Grubbs 3rd Gen. Catalyst | Norbornyl-functionalized Tpyb ligand | Polymerization of a ligand monomer to create a polyligand (PL6) with low dispersity. | rsc.org |

Table 2: Examples of Tri(1H-pyrazole-1-yl) Borate Systems in ROMP.

Sustainable Polymer Synthesis (e.g., Polylactides, Polycarbonates)

In the drive towards environmentally friendly materials, tris(pyrazolyl)borate metal complexes are being explored as efficient catalysts for the synthesis of sustainable polymers like polylactides (PLAs) and polycarbonates (PCs). researchgate.net A review of scorpionate complexes highlights their effectiveness in preparing biorenewable polymers. researchgate.net Divalent metal complexes, particularly those of magnesium, calcium, zinc, and iron, as well as rare-earth metals and zirconium, supported by scorpionate ligands, have been identified as well-performing catalysts for these reactions. researchgate.net For example, a nickel(II) bromide complex with a methyl-substituted tris(pyridyl)borate ligand, a related scorpionate, was found to be an effective catalyst for the melt-phase polymerization of lactide, achieving 97% conversion. rsc.org These catalysts are crucial for producing biodegradable polymers from renewable resources, contributing to a more sustainable chemical industry. researchgate.net

Oxidative Catalysis

Tris(pyrazolyl)borate metal complexes are notable for their ability to catalyze a variety of oxidation reactions. unt.eduamanote.comresearchgate.net The tripodal ligand provides a stable coordination environment that allows the metal center to access various oxidation states, which is crucial for catalytic turnover in oxidation processes. researchgate.net Complexes of first-row transition metals are often used as catalyst precursors for the oxidation of alkanes, alkenes, and ketones. mdpi.com

Alkane Oxidation

The functionalization of alkanes, which are typically inert, is a significant challenge in chemistry. Tris(pyrazolyl)borate metal complexes have shown promise in catalyzing the mild partial oxidation of alkanes to more valuable products like alcohols and ketones. researchgate.netmdpi.com For instance, a cobalt complex with a partly fluorinated tris(pyrazolyl)borate ligand, [{η³-HB(3-CF₃-5-CH₃pz)₃}Co(η²-NO₃)(NCCH₃)], catalyzes the oxidation of cyclohexane (B81311) using cumene (B47948) hydroperoxide as the oxidant, yielding a 1:1 mixture of cyclohexanol (B46403) and cyclohexanone. researchgate.net This fluorinated complex demonstrated a 50% faster reaction rate compared to its non-fluorinated analogue. researchgate.net The mechanism of O₂ activation by tris(pyrazolyl)borate cobalt complexes has been a subject of detailed study to elucidate the pathways of these oxidation reactions. unt.edu

| Catalyst | Substrate | Oxidant | Products | Key Findings | Reference(s) |

| [{η³-HB(3-CF₃-5-CH₃pz)₃}Co(η²-NO₃)(NCCH₃)] | Cyclohexane | Cumene hydroperoxide | Cyclohexanol, Cyclohexanone | 1:1 product ratio; 50% faster than the non-fluorinated analogue. | researchgate.net |

| ToM and Tp* Co/Mn complexes | Cyclohexane | m-CPBA | Cyclohexanol | Higher electron-donating ToM complexes show faster initial hydroxylation rates. | researchgate.net |

Table 3: Catalytic Oxidation of Alkanes using this compound Complexes.

Alkene and Ketone Oxidation

In addition to alkanes, tris(pyrazolyl)borate and related C-scorpionate (tris(pyrazolyl)methane) metal complexes are effective catalysts for the oxidation of alkenes and ketones. mdpi.comresearchgate.netmdpi.com These reactions include the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones to produce esters and lactones. mdpi.com Cobalt complexes with tris(pyrazolyl)borate ligands have been studied for the allylic oxidation of cyclohexene (B86901) using tert-butyl hydroperoxide (TBHP). researchgate.net While effective, the catalytic efficiency in this specific system was found to be lower than that of simple salts like Co(OAc)₂. researchgate.net The versatility of these scorpionate complexes allows them to catalyze a broad range of oxidative transformations, making them valuable tools in synthetic organic chemistry. mdpi.comresearchgate.net

C-H Bond Activation and Functionalization

The activation of typically inert carbon-hydrogen (C-H) bonds is a significant goal in chemistry, and metal complexes featuring the this compound (Tp) ligand have demonstrated utility in this area. These scorpionate ligands can stabilize reactive metal centers that are capable of cleaving C-H bonds, paving the way for the functionalization of hydrocarbons. For instance, TpRh(CO)2 (where Tp is the more sterically hindered hydrotris(3,5-dimethylpyrazolyl)borate) has been used for activating C-H bonds in both aliphatic and aromatic hydrocarbons. wiley.com Furthermore, complexes of various metals, including vanadium, iron, cobalt, copper, rhenium, and gold, with related C-scorpionate ligands have been shown to catalyze alkane oxidation, a process initiated by C-H bond activation. acs.org

Highly fluorinated versions of scorpionate ligands, when complexed with copper(I) and silver(I), can catalyze the functionalization of methane. researchgate.net Niobium complexes with Tp ligands are also effective in activating the C-H bonds of benzene (B151609). researchgate.net This demonstrates the versatility of the Tp ligand framework in facilitating challenging C-H activation reactions across different metals and substrates.

Arene Alkylation

Arene alkylation, a key reaction for producing valuable alkylated aromatic compounds, can be catalyzed by complexes with Tp-related ligands. Ruthenium(II) complexes, in particular, have been studied for ethylene hydrophenylation (the alkylation of benzene with ethylene to form ethylbenzene). rsc.org While the complex (TpBr3)Ru(NCMe)(P(OCH2)3CEt)Ph, featuring a brominated Tp ligand, showed no catalytic activity—likely due to the steric bulk of the bromine substituents—a related complex with a hydridotris(1,2,4-triazol-1-yl)borate (Ttz) ligand was active. rsc.org This highlights how modifications to the ligand backbone can be used to tune catalytic performance. The Ttz-based catalyst achieved approximately 150 turnovers for ethylbenzene (B125841) production at 120 °C with the aid of Lewis acid additives. rsc.org

| Catalyst/Ligand | Reaction | Conditions | Outcome | Reference |

| (TpBr3)Ru(II) Complex | Ethylene Hydrophenylation | 120 °C | No catalytic activity | rsc.org |

| (Ttz)Ru(II) Complex | Ethylene Hydrophenylation | 120 °C, Lewis acid additive | ~150 Turnovers | rsc.org |

Nitrene Transfer Reactions

Nitrene transfer reactions are powerful methods for introducing nitrogen-containing functional groups into organic molecules. Metal complexes containing the this compound ligand are effective catalysts for these transformations. acs.orgmit.edu A notable example involves copper(I) complexes, such as TpRCu(ethylene), which catalyze the transfer of a nitrene group from an iminoiodinane (PhI=NTs) to olefins, resulting in the formation of aziridines. wiley.comacs.org The Tp ligand stabilizes the reactive copper-nitrene intermediate that is central to the catalytic cycle. The generation of nitrenes from phosphinoazides using copper and silver trispyrazolylborate complexes has also been investigated, providing insight into the reaction mechanisms. rsc.org

Hydrogenation and Hydrocarboxylation Reactions

Complexes with tris(pyrazolyl)-based ligands are active in hydrogenation and hydrocarboxylation catalysis. For example, metal complexes with the closely related C-homoscorpionate tris(1H-pyrazol-1-yl)methane ligand have been successfully used for the hydrocarboxylation of alkanes to produce carboxylic acids. acs.org

Catalytic Hydrogenation of Carbon Dioxide

The conversion of carbon dioxide (CO2), a greenhouse gas, into valuable chemicals is a critical area of sustainable chemistry. Metal complexes with tris(pyrazolyl)-based ligands have shown significant promise in the catalytic hydrogenation of CO2. Ruthenium complexes supported by tris(pyrazolyl)methane (tpm), a neutral analogue of the Tp ligand, are highly active catalysts for the hydrogenation of CO2 to formate. arxiv.org In comparative studies, these tpm-based catalysts have been benchmarked against the analogous [TpRuH(PPh3)(CH3CN)] complex. arxiv.org Under optimized conditions, the ruthenium-tpm catalysts can achieve very high turnover numbers (TONs). arxiv.orgresearchgate.net Additionally, related C-scorpionate complexes have been used to catalyze the hydrogenation of CO2 to methanol. acs.org

| Catalyst System | Base | Pressure (H2/CO2) | Temperature | Max. TON | Product | Reference |

| [RuCl(κ3-tpm)(PPh3)(MeCN)]Cl / LiOTf | DBU | 80 bar | 120 °C | > 54,000 | Formate | arxiv.orgresearchgate.net |

| C-scorpionate metal complexes | Not specified | Not specified | Not specified | Not specified | Methanol | acs.org |

Role as Redox Shuttles/Mediators in Catalysis

The ability of a complex to exist in multiple stable oxidation states is key for its use as a redox shuttle or mediator in catalytic cycles. The this compound ligand is well-suited to support this function. Research has focused on synthesizing Tp complexes with transition metals like iron, cobalt, and silver with the specific goal of creating potential redox shuttles. mit.eduresearchgate.net Complexes with the general formulas [AgTp] and [M(III)Tp(Cl2)] (where M = Fe, Co) have been synthesized and characterized. researchgate.net The Tp ligand stabilizes the different oxidation states of the metal center, facilitating electron transfer processes that are fundamental to many catalytic reactions. Further electrochemical studies are anticipated to fully demonstrate the effectiveness of these complexes as redox mediators. researchgate.net

Applications in Heterogeneous Catalysis, including Metal-Organic Frameworks (MOFs)

While many Tp-based catalysts operate in homogeneous solutions, the principles of their design can be extended to heterogeneous catalysis. Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal nodes and organic linkers, which can act as robust heterogeneous catalysts. Their high surface area, uniform pore size, and structural tunability make them ideal platforms for catalysis.

A significant development has been the successful incorporation of scorpionate-type ligands directly into the structure of a MOF, creating a solid-state, single-site heterogeneous catalyst. mit.edu Researchers have synthesized a tricarboxylated tris(pyrazolyl)methane (Tpm) ligand that, upon metalation with copper(I), reacts with a zirconium source to form a porous MOF. mit.edu This material features well-defined, isolated scorpionate-like chelating sites within its framework. The copper-loaded MOF demonstrated catalytic activity for olefin cyclopropanation, mirroring the reactivity of its molecular analogue. mit.edu This work represents a key step in immobilizing these classic homogeneous catalysts, providing a pathway to create recyclable and spatially defined catalytic systems based on the versatile this compound and related scorpionate motifs. mit.edu

Theoretical and Computational Investigations of Tri 1h Pyrazole 1 Yl Borate Systems

Density Functional Theory (DFT) Studies on Ligand Electronic Structure and Bonding

Density Functional Theory (T) has proven to be a powerful tool for elucidating the electronic structure and bonding characteristics of tris(pyrazolyl)borate ligands and their derivatives. DFT calculations allow for a detailed analysis of how substituents on the pyrazole (B372694) rings modify the ligand's electronic properties, which in turn influences the nature of the metal-ligand bond.

Fluorinated trispyrazolylborate ligands, for example, have been studied to create more electrophilic metal centers. The introduction of electron-withdrawing groups like trifluoromethyl (CF₃) significantly alters the electronic landscape of the ligand. DFT calculations on a series of [HB(3-CF₃-5-{4-RPh}pz)₃]⁻ ligands, where R is a substituent on a phenyl group, have shown a good correlation between the Hammett parameters of the R group and the electronic properties of the resulting copper(I) complexes. acs.org This demonstrates the predictive power of DFT in tuning the ligand's electron-donating ability.

The bonding in metal carbonyl complexes supported by tris(pyrazolyl)borate ligands is a classic example where DFT has provided crucial insights. DFT calculations on copper(I) carbonyl complexes with both neutral tris(pyrazolyl)methane and anionic tris(pyrazolyl)borate ligands have been used to analyze the differences in CO bonding. nih.gov The calculations, in conjunction with experimental vibrational data, show that the C-O stretching frequency is a sensitive probe of the electron richness of the copper(I) center, which is directly influenced by the electron-donating capacity of the Tp⁻ ligand. nih.gov

Furthermore, DFT has been employed to understand the electronic structure of more complex systems, such as iron complexes with iminobenzo(semi)quinone ligands supported by a hydrotris(3,5-diphenylpyrazol-1-yl)borate ligand. In these studies, truncated versions of the ligands were used in calculations to make the computations more tractable while still capturing the essential electronic features.

The following table summarizes key findings from DFT studies on the electronic structure of various tris(pyrazolyl)borate ligands.

| Ligand System | Key DFT Finding | Reference |

| [HB(3-CF₃-5-{4-RPh}pz)₃]⁻ | Correlation between Hammett parameters of R and electronic properties of Cu(I) complexes. | acs.org |

| Tris(pyrazolyl)borate vs. Tris(pyrazolyl)methane | Elucidation of differences in CO bonding in Cu(I) carbonyl complexes. | nih.gov |

| Hydrotris(3,5-diphenylpyrazol-1-yl)borate | Aided in the electronic structure description of Fe(II)-iminobenzosemiquinone complexes. |

Computational Analysis of Metal Complex Electronic Structures

Computational methods, primarily DFT, are indispensable for analyzing the electronic structures of metal complexes featuring tris(pyrazolyl)borate ligands. These studies provide a detailed picture of molecular orbital compositions, charge distributions, and the nature of metal-ligand interactions, which are fundamental to understanding the reactivity of these complexes.

In a study of a copper(I) complex with a tris(pyrazolyl)methane ligand, a close neutral analogue of Tp⁻, plane-wave DFT methods were used to model the electronic structure of the crystal. The calculations revealed a band gap of approximately 2.8 eV, separating a metal-centered valence band from a ligand-centered conduction band. This type of analysis is crucial for understanding the photophysical properties of such complexes.

For paramagnetic complexes, DFT calculations are often used in conjunction with experimental techniques like electron paramagnetic resonance (EPR) spectroscopy. For instance, in low-spin S = 1 manganese(III) complexes with bis{hydro(tris-pyrazolyl)borate} ligands, quantum chemical calculations (DFT and UHF) were used alongside ligand-field theory to understand the electronic structure. researchgate.net These combined approaches allow for the precise determination of zero-field splitting parameters, which are highly sensitive to the electronic environment of the metal ion. researchgate.net

The electronic structure of iron complexes has also been a subject of computational investigation. In a study of an iron(II) complex with an iminobenzosemiquinone radical ligand and a hydrotris(3,5-diphenylpyrazol-1-yl)borate supporting ligand, DFT calculations were essential in confirming the Fe(II) oxidation state and the presence of the ligand-based radical. Time-dependent DFT (TD-DFT) calculations were further used to interpret the electronic absorption spectrum.

The table below presents examples of computational analyses of the electronic structures of metal complexes with tris(pyrazolyl)borate ligands.

| Metal Complex System | Computational Method | Key Finding | Reference |

| [Cu(CHpz₃)(PPh₃)]⁺ | Plane-wave DFT | Computed band gap of ~2.8 eV, with a metal-centered valence band and ligand-centered conduction band. | |

| [Tp₂Mn]SbF₆ | DFT, UHF | Aided in understanding the electronic structure of a low-spin Mn(III) complex and determining zero-field splitting parameters. | researchgate.net |

| [Fe(Ph₂Tp)(ISQtBu)] | DFT, TD-DFT | Confirmed the Fe(II) oxidation state and the presence of a ligand radical; interpreted the electronic absorption spectrum. |

Mechanistic Pathway Elucidation in Catalytic Reactions (e.g., Transmetalation)

Computational chemistry has become an indispensable tool for elucidating the complex mechanistic pathways of catalytic reactions involving tris(pyrazolyl)borate complexes. DFT calculations can map out potential energy surfaces, identify transition states, and determine the feasibility of proposed mechanistic steps, such as transmetalation.

While direct computational studies on the transmetalation of Tri(1H-pyrazole-1-yl) borate (B1201080) itself are not extensively documented in the provided context, related systems offer significant insights. For example, computational studies on high-valent nickel and palladium model complexes supported by tris(pyrazolyl)borate ligands have been conducted to understand C(sp³)–heteroatom coupling reactions. acs.org These studies implicate outer-sphere S_N2-type pathways for these transformations, which represent a form of transmetalation where a nucleophile attacks the carbon atom bound to the metal. acs.org

In the context of nickel-catalyzed C-C coupling reactions, while not always directly involving a Tp⁻ ligand, computational studies have supported the feasibility of a redox transmetalation step. acs.org This involves the transfer of an organic group from another metal (like silver) to the nickel center, accompanied by a change in the oxidation state of the nickel. The use of tris(pyrazolyl)borate ligands in related high-valent nickel chemistry suggests the relevance of these mechanistic findings to Tp⁻-supported systems. acs.org

Furthermore, DFT calculations have been employed to elucidate the mechanism of transfer hydrogenation of ketones catalyzed by ruthenium(II) complexes bearing a tris(pyrazolyl)methane ligand, a neutral analogue of Tp⁻. researchgate.net These studies revealed a crucial role for the ligand, which reversibly switches from a tridentate to a bidentate coordination mode during the catalytic cycle, opening up a coordination site for the reaction to proceed. researchgate.net Although this is not a transmetalation reaction, it highlights the power of computational chemistry in revealing the dynamic role of the ligand in a catalytic cycle.

Prediction of Ligand Reactivity and Rational Ligand Design

Theoretical and computational methods are at the forefront of predicting ligand reactivity and guiding the rational design of new tris(pyrazolyl)borate ligands with tailored properties for specific applications, such as catalysis and materials science. By systematically modifying the ligand framework in silico, chemists can prescreen candidates and focus synthetic efforts on the most promising systems.

A key strategy in rational ligand design is the introduction of substituents onto the pyrazole rings to modulate the ligand's steric and electronic properties. For instance, the use of bulky substituents at the 3- and 5-positions of the pyrazole rings can create a specific coordination pocket around the metal center, influencing substrate selectivity in catalysis. Computationally, the steric and electronic effects of these substituents can be quantified, for example, through the calculation of ligand cone angles and electronic parameters.

The development of highly fluorinated tris(pyrazolyl)borate ligands is a prime example of rational ligand design aimed at creating highly electrophilic and reactive metal centers. sciencesconf.org DFT calculations can predict the impact of fluorination on the ligand's electron-donating ability and, consequently, on the properties of the resulting metal complexes. This has been successfully applied in the development of copper(I) and silver(I) catalysts for the functionalization of C-H bonds. sciencesconf.org

A computational study has predicted that accelerated oxidative addition reactivity at a palladium center can be achieved by the strategic placement of a charged group within the ligand framework. This highlights the potential for designing "smarter" ligands that can actively participate in the catalytic cycle by creating favorable electrostatic environments.

The following table illustrates how computational predictions can guide rational ligand design.

| Design Strategy | Computational Prediction | Desired Outcome |

| Introduction of bulky substituents | Quantification of steric hindrance (e.g., cone angle) | Control of substrate selectivity in catalysis. |

| Fluorination of pyrazole rings | Increased electrophilicity of the metal center | Enhanced catalytic activity for reactions like C-H functionalization. |

| Incorporation of charged groups | Accelerated oxidative addition | More efficient catalytic cycles. |

Conformational Analysis and Fluxional Behavior

Tris(pyrazolyl)borate complexes are not static entities; they can exhibit dynamic processes in solution, including conformational changes and fluxional behavior. Computational chemistry, in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for understanding these dynamic phenomena.

A notable example is the fluxional behavior observed in a copper(I) complex with a tris(pyrazolyl)methane ligand, [Cu(CHpz₃)(PPh₃)]⁺. Variable-temperature NMR studies indicated a dynamic process, and DFT calculations were employed to simulate possible mechanisms. The calculations suggested that the reversible dissociation of one of the pyrazole rings from the copper(I) coordination sphere is an accessible process, leading to a transiently dicoordinated pyrazole arm. This type of "ligand arm-swing" mechanism is a common mode of fluxionality in complexes with tripodal ligands.

In another instance, the fluxional behavior of an ethene ligand in a copper(I) complex with a fluorinated trispyrazolylborate ligand was noted. The absence of certain expected spectroscopic effects on the NMR timescale pointed towards a dynamic process involving the ethene ligand. While the exact nature of this fluxionality was not fully elucidated in the provided context, it underscores the dynamic nature of these systems.

Computational methods can be used to map the potential energy surface for conformational changes, such as the boat-to-boat interconversion of the six-membered B-N-N-M-N-N ring that is a characteristic feature of Tp⁻ complexes. These calculations can provide activation barriers for such processes, which can then be compared with experimental data from dynamic NMR studies.

Advanced Spectroscopic and Characterization Methodologies for Tri 1h Pyrazole 1 Yl Borate Complexes

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ³¹P)

Solution-state NMR spectroscopy is a cornerstone for characterizing Tp complexes, offering detailed information about their molecular structure and dynamics in solution.

¹H and ¹³C NMR: The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of Tp complexes reveal the symmetry of the ligand coordination. For a Tp ligand with C₃ᵥ symmetry, the three pyrazole (B372694) rings are equivalent, resulting in a single set of resonances for the pyrazole protons and carbons. nih.gov However, upon coordination to a metal center in an unsymmetrical fashion, the three pyrazole rings can become non-equivalent, leading to multiple distinct signals for each type of proton and carbon. nih.gov For instance, in certain molybdenum(IV) complexes, three non-equivalent resonances are observed for the 4-CH and 5-CH protons of the pyrazole rings, indicating a C₁ symmetry in solution. nih.gov The chemical shifts of the pyrazole protons are sensitive to the metal center and the other ligands present in the complex. mdpi.com

¹¹B NMR: Boron-¹¹ (¹¹B) NMR spectroscopy is a powerful tool for determining the hapticity (the number of donor atoms of a ligand attached to a metal) of the Tp ligand in solution. The chemical shift of the ¹¹B nucleus is correlated with the coordination number of the boron atom. osti.gov In typical Tp complexes where the ligand is tridentate (κ³), the boron atom is four-coordinate, and the ¹¹B NMR signal appears as a broad resonance. The chemical shift can vary depending on the metal and substituents on the pyrazole rings. acs.org For instance, the ¹¹B NMR signals for di- and tritopic poly(pyrazol-1-yl)borate ligands show chemical shifts typical for four-coordinate boron nuclei. acs.org Changes in hapticity, such as a κ² coordination, can lead to significant changes in the ¹¹B chemical shift, making it a valuable diagnostic tool. osti.gov

³¹P NMR: For Tp complexes that also contain phosphine (B1218219) ligands, phosphorus-³¹ (³¹P) NMR spectroscopy provides valuable information about the coordination of the phosphine and the electronic environment of the metal center. The chemical shift and coupling constants of the ³¹P nucleus are sensitive to the nature of the phosphine and its interaction with the metal. Solid-state ³¹P CPMAS NMR has been used to study silver, copper, and gold poly(pyrazolyl)borate complexes, revealing details about the metal-phosphorus bonding. researchgate.net

Table 1: Representative NMR Data for Tri(1H-pyrazole-1-yl) Borate (B1201080) Complexes

| Compound/Ligand | Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| KTp | ¹H | 6.09 (Hb), 7.46 (Ha), 7.57 (Hc) | CD₃CN | jcsp.org.pk |

| KTp | ¹³C | 102.88, 134.09, 139.13 | CD₃CN | jcsp.org.pk |

| m-5 (a bis(pyrazol-1-yl)borate) | ¹¹B | 2.0 | THF-d₈ | acs.org |

| p-5 (a bis(pyrazol-1-yl)borate) | ¹¹B | 1.7 | THF-d₈ | acs.org |

| m-8 (a tris(pyrazol-1-yl)borate) | ¹¹B | 1.9 | THF-d₈ | acs.org |

| p-8 (a tris(pyrazol-1-yl)borate) | ¹¹B | 2.2 | THF-d₈ | acs.org |

| [Tl{B(pz)₄}] | ¹¹B | -5.2 | Not specified | vulcanchem.com |

| [Rh(CO)(PPh₃){HB(taz)₂(pz)}] | ¹¹B | Not specified | Not specified | researchgate.net |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (SSNMR) spectroscopy provides crucial information about the structure and dynamics of Tp complexes in the solid state, complementing data from solution-state NMR and X-ray diffraction. It is particularly useful for studying insoluble or poorly crystalline materials.

For instance, solid-state ³¹P CPMAS (Cross-Polarization Magic-Angle Spinning) NMR has been effectively used to characterize silver, copper, and gold poly(pyrazolyl)borate complexes containing phosphine ligands. researchgate.net These studies can reveal the number of distinct metal-phosphine environments in the crystal lattice and provide information about the Ag-P coupling, which corroborates the coordination mode of the phosphine ligand. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Bonding Analysis

Infrared (IR) spectroscopy is a fundamental technique for the characterization of Tp complexes, providing a vibrational fingerprint of the molecule. A key diagnostic feature in the IR spectra of Tp ligands is the B-H stretching vibration, which typically appears in the region of 2400–2550 cm⁻¹. jcsp.org.pk The position of this band can be influenced by the substituents on the pyrazole rings and the coordination of the ligand to a metal center. etsu.edu For example, the introduction of electron-withdrawing groups can weaken the B-H bond and lower its stretching frequency. etsu.edu

Other important vibrational modes include the C=N and C=C stretching frequencies of the pyrazole rings, which are typically observed around 1500–1550 cm⁻¹ and 1400–1450 cm⁻¹, respectively. jcsp.org.pk In metal carbonyl complexes containing a Tp ligand, the C-O stretching frequencies are sensitive probes of the electron richness of the metal center. nih.gov

Table 2: Characteristic IR Frequencies for Tri(1H-pyrazole-1-yl) Borate and Related Complexes

| Compound | ν(B-H) (cm⁻¹) | ν(C≡N) (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

|---|---|---|---|---|

| KTp | 2527 | - | - | researchgate.net |

| KTpPh₂,₄CN | 2359 | 2228 | - | etsu.edu |

| TlTpPh₂,₄CN | 2359 | 2220 | - | etsu.edu |

| Fe(Tp)Cl₂ | 2525.5 | - | 1503.8 (C=N), 1403.8 (C=C), 758.5 (M-Cl), 457.1 (M-N) | jcsp.org.pk |

Mass Spectrometry (Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry)

Mass spectrometry is an essential tool for determining the molecular weight and confirming the composition of Tp complexes. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of these coordination compounds, as it is a soft ionization technique that often allows for the observation of the intact molecular ion. nih.govmdpi.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a complex with a high degree of confidence. This is crucial for confirming the successful synthesis of new Tp complexes and for identifying any unexpected products or impurities. ESI-MS has also been used to study the stability and dissociation of Tp complexes in solution. nih.gov

X-ray Diffraction (Single Crystal and Powder) for Molecular and Supramolecular Structure Determination

X-ray diffraction studies have been instrumental in characterizing a wide variety of Tp complexes, including monomeric, dimeric, and polymeric structures. nih.gov For example, the crystal structure of potassium tris[3-(2-pyridyl)pyrazolyl]hydroborate reveals the formation of one-dimensional infinite chains. researchgate.net Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples and can be employed to identify the crystalline phases present in a bulk sample and to assess its purity.

Table 3: Selected Crystallographic Data for this compound Complexes

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Potassium tris[3-(2-pyridyl)pyrazolyl]hydroborate | Orthorhombic | Pca2₁ | Formation of continuous chains | researchgate.net |

| TlTpPh₂,₄CN | Monoclinic | C2/c | C-centered lattice | etsu.edu |

| [TpⁱᴾʳMo(O)₂(maltol)] | Not specified | Not specified | Monomeric structure | nih.gov |

| SrTp₂ | Not specified | Not specified | Monomeric structure | nih.gov |

Electrochemical Characterization (e.g., Cyclic Voltammetry for Redox Properties)

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of Tp complexes. By measuring the current that develops in an electrochemical cell as the potential is varied, CV can provide information about the oxidation and reduction potentials of the metal center. nih.gov This is crucial for understanding the electronic structure of the complex and its potential for applications in catalysis and materials science.

The redox potentials of Tp complexes are influenced by the nature of the metal, the substituents on the Tp ligand, and the other ligands in the coordination sphere. nih.gov For example, the oxidation of Mo(IV) to Mo(V) in a series of Tp complexes was shown to be a reversible one-electron process. nih.gov In some cases, the redox behavior can be reversibly modulated by the presence of acids. rsc.org

Thermogravimetric Analysis (TGA) for Assessing Thermal Stability

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of Tp complexes by measuring the change in mass of a sample as a function of temperature. This information is particularly important for applications that require the complex to be stable at elevated temperatures, such as in chemical vapor deposition (CVD) or as catalysts in high-temperature reactions.

TGA studies have shown that many Tp complexes exhibit high thermal stability. For example, certain calcium and strontium Tp complexes are stable to over 400 °C. acs.orgresearchgate.net The thermal stability can be influenced by the substituents on the Tp ligand and the nature of the metal ion. acs.org For instance, increasing the size of the alkyl groups at the 3- and 5-positions of the pyrazolyl rings can enhance the thermal stability of barium complexes. acs.org

Table 4: Compound Names Mentioned in the Article

| Abbreviation/Name | Full Chemical Name |

|---|---|

| Tp | This compound |